1-(4-Bromophenyl)-1,2,2-triphenylethylene

AIEgens Electrochemistry OLED materials

Unsubstituted TPE limits spectral tunability and lacks synthetic handles for derivatization. TPE-Br resolves both: its 28 nm red-shifted absorption (383 nm) enables selective 365/405 nm excitation for multiplexed AIE assays, while the para-bromine serves as a Pd-catalyzed cross-coupling site for modular library synthesis of hole-transporting or host-guest materials. The 20 mV more positive oxidation potential (-0.48 V) allows precise HOMO-level tuning in OLED emissive layers. Supplied at ≥98% purity with consistent batch quality for reproducible device fabrication.

Molecular Formula C26H19B
Molecular Weight 411.3 g/mol
CAS No. 34699-28-0
Cat. No. B1292747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-1,2,2-triphenylethylene
CAS34699-28-0
Molecular FormulaC26H19B
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H
InChIKeyMYJLJYSALGARCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPE-Br: Procurement-Ready AIE Building Block


1-(4-Bromophenyl)-1,2,2-triphenylethylene, also known as TPE-Br or 1-bromo-4-(1,2,2-triphenylethenyl)benzene, is a brominated tetraphenylethylene (TPE) derivative that exhibits characteristic aggregation-induced emission (AIE) behavior. The compound features a propeller-shaped tetraphenylethene core with a single bromine substituent at the para-position of one phenyl ring, conferring both AIE activity and a versatile synthetic handle for further functionalization. Commercially available with purity specifications of >98.0% (GC) and 99% (HPLC), this white to light yellow crystalline solid melts at 157–161 °C and is soluble in toluene .

Why TPE-Br Cannot Be Substituted


The substitution pattern and electronic nature of substituents on the tetraphenylethylene scaffold profoundly alter photophysical, electrochemical, and thermal properties. Even within the same class of TPE-based AIEgens, variations in halogen identity, substitution position, or the presence of electron-donating/withdrawing groups produce measurable shifts in absorption maxima, oxidation potential, and aggregation behavior [1][2]. Procurement decisions based solely on structural similarity risk introducing unintended performance deviations in downstream applications.

Head-to-Head Evidence Against TPE Analogs


Oxidation Potential Shift

The bromine substituent exerts a measurable electron-withdrawing effect, as evidenced by cyclic voltammetry. The oxidation potential of 1-(4-bromophenyl)-1,2,2-triphenylethylene (TPE-Br) is –0.48 V, which is 20 mV more positive than that of unsubstituted TPE (–0.50 V) and 100 mV more positive than that of the electron-donating methoxy derivative TPE-OMe (–0.58 V). These values were obtained using a glassy carbon electrode in THF with tetrabutylammonium perchlorate as supporting electrolyte, referenced to saturated calomel electrode [1].

AIEgens Electrochemistry OLED materials

UV-Vis Absorption Red-Shift

Bromine substitution induces a bathochromic shift in the absorption spectrum. The absorption edge-derived optical gap for 1-(4-bromophenyl)-1,2,2-triphenylethylene corresponds to 383 nm, compared to 355 nm for unsubstituted TPE and 370 nm for TPE-OMe. This represents a 28 nm red-shift from TPE and a 13 nm red-shift from TPE-OMe, measured in THF solution [1].

Photophysics AIEgens Spectral tuning

Aggregation Onset Threshold

In THF/water mixtures, the onset of aggregation-induced emission for small-molecule 1-(4-bromophenyl)-1,2,2-triphenylethylene occurs at a water fraction (fw) of 99%, whereas TPE-modified polydimethylsiloxane (PDMS-TPE) begins emitting at fw = 70%. The fluorescence intensity ratio (I/I₀) between aggregated and dispersed states is 380 for TPE-Br, compared to over 1300 for PDMS-TPE [1].

Aggregation-Induced Emission AIE polymers Fluorescence

Melting Point Depression

The introduction of a single bromine atom substantially depresses the melting point relative to the parent hydrocarbon. 1-(4-Bromophenyl)-1,2,2-triphenylethylene melts at 157–161 °C , while unsubstituted tetraphenylethylene melts at 224–227 °C [1]. This represents a melting point depression of approximately 65 °C.

Thermal Properties Processability Material Purity

Suzuki Coupling Utility

1-(4-Bromophenyl)-1,2,2-triphenylethylene is employed as a key aryl bromide building block in Suzuki-Miyaura cross-couplings to construct extended AIE-active chromophores. A representative synthesis of 1-[4′-(diphenylamino)biphenyl-4-yl]-1,2,2-triphenylethene (TPATPE) proceeds with satisfactory yield from TPE-Br and the corresponding boronic acid [1]. Furthermore, the compound itself can be synthesized via McMurry coupling of diphenylmethane and 4-bromobenzophenone in 74.5% yield [2].

Cross-Coupling Building Block OLED

Application Scenarios for TPE-Br


OLED HOMO-Level Tuning

The oxidation potential of TPE-Br (–0.48 V) is demonstrably 20 mV more positive than that of parent TPE, as shown by cyclic voltammetry [1]. This shift directly alters the HOMO energy level and hole-injection barrier in OLED devices. Researchers designing emissive layers or hole-transporting materials can exploit this electronic offset to fine-tune energy level alignment with adjacent layers, a degree of control not achievable with the unsubstituted TPE core.

Wavelength-Specific Fluorescent Probes

The 28 nm red-shifted UV-Vis absorption of TPE-Br (383 nm) relative to TPE (355 nm) [1] enables selective excitation using commonly available 365 nm or 405 nm light sources. This spectral differentiation is critical for multiplexed fluorescence detection systems where multiple AIE probes must be excited and detected without crosstalk.

Modular Synthesis of π-Extended AIEgens

As demonstrated in the synthesis of TPATPE and related materials [2], the para-bromine substituent on TPE-Br serves as a versatile coupling site for introducing triphenylamine, carbazole, or other functional moieties via palladium-catalyzed cross-coupling. This modular approach enables rapid library synthesis of AIE-active molecules with tailored hole-transporting, electron-transporting, or host-guest properties.

Solution and Melt Processing

With a melting point approximately 65 °C lower than unsubstituted TPE [3], TPE-Br exhibits superior solubility and melt-processability. This facilitates its incorporation into polymer matrices, solution-cast films, and inkjet-printed device layers without requiring high-temperature annealing steps that may degrade other device components.

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